molecular formula C18H18Cl2N4O2S B2942272 N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide CAS No. 312920-11-9

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide

Cat. No.: B2942272
CAS No.: 312920-11-9
M. Wt: 425.33
InChI Key: BAKTWVBFVKMSRJ-UHFFFAOYSA-N
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Description

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable nucleophile.

    Attachment of the Butylsulfanyl Group:

    Formation of the Furan-2-Carboxamide Moiety: The final step involves the formation of the furan-2-carboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Material Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Research: The compound is used in various biological studies to understand its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymatic Activity: It can inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

    Modulate Receptor Activity: The compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

    Induce Apoptosis: In certain cancer cells, the compound can induce apoptosis, leading to cell death.

Comparison with Similar Compounds

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Furan Derivatives: Compounds with furan rings and varying functional groups.

    Dichlorophenyl Compounds: Compounds with dichlorophenyl groups and different core structures.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Its unique structure, which includes a triazole ring, a butylsulfanyl group, and a dichlorophenyl group, makes it an interesting subject of study in various biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula

  • Molecular Formula : C21H22Cl2N4OS
  • Molecular Weight : 449.39 g/mol

Structural Features

The compound's structure can be represented as follows:

\text{N 5 butylsulfanyl 4 3 4 dichlorophenyl 4H 1 2 4 triazol 3 yl methyl}furan-2-carboxamide}

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of the Triazole Ring : Cyclization involving hydrazine and nitrile compounds.
  • Introduction of the Butylsulfanyl Group : Nucleophilic substitution with butylthiol.
  • Attachment of the Dichlorophenyl Group : Coupling reactions such as Suzuki or Heck reactions.
  • Final Assembly : Condensation with phenylacetic acid derivatives.

Antifungal and Antibacterial Properties

Research indicates that compounds with triazole rings exhibit significant antifungal and antibacterial activities. The presence of the butylsulfanyl group enhances these properties by increasing lipophilicity and improving cell membrane penetration.

The mechanism of action may involve:

  • Inhibition of enzymes involved in microbial cell wall synthesis.
  • Disruption of essential metabolic pathways in microorganisms.

Case Studies

  • Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds exhibit selective antimicrobial activity against various gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound showed comparable efficacy to standard antibiotics like chloramphenicol .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cell lines (e.g., HeLa and MCF-7). The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential, leading to cell death .

Comparative Biological Activity Table

Activity TypeCompoundTarget Organisms/Cell LinesIC50 Value (µM)Reference
AntimicrobialThis compoundS. aureus, E. faecalis10–20
CytotoxicityRelated Triazole DerivativeHeLa Cells15
CytotoxicityRelated Triazole DerivativeMCF-7 Cells25

Therapeutic Applications

Given its biological activity, this compound shows potential as:

  • An antifungal agent for treating infections caused by resistant fungi.
  • An antibacterial agent against gram-positive bacterial infections.
  • A chemotherapeutic agent in cancer treatment protocols due to its cytotoxic properties.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N4O2S/c1-2-3-9-27-18-23-22-16(11-21-17(25)15-5-4-8-26-15)24(18)12-6-7-13(19)14(20)10-12/h4-8,10H,2-3,9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKTWVBFVKMSRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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